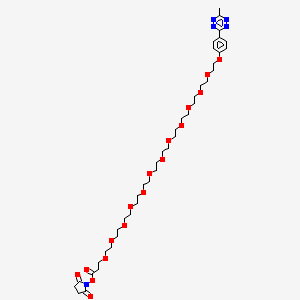

Methyltetrazine-PEG13-NHS ester

CAS No.:

Cat. No.: VC13589760

Molecular Formula: C40H63N5O17

Molecular Weight: 886.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C40H63N5O17 |

|---|---|

| Molecular Weight | 886.0 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

| Standard InChI | InChI=1S/C40H63N5O17/c1-34-41-43-40(44-42-34)35-2-4-36(5-3-35)61-33-32-60-31-30-59-29-28-58-27-26-57-25-24-56-23-22-55-21-20-54-19-18-53-17-16-52-15-14-51-13-12-50-11-10-49-9-8-39(48)62-45-37(46)6-7-38(45)47/h2-5H,6-33H2,1H3 |

| Standard InChI Key | QLJIFIORGODLBI-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |

| Canonical SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |

Introduction

Chemical and Structural Characteristics

Methyltetrazine-PEG13-NHS ester features a tripartite structure:

-

Methyltetrazine moiety: A six-membered aromatic ring with four nitrogen atoms, stabilized by electron-donating methyl and alkoxy groups .

-

PEG13 spacer: A 13-unit polyethylene glycol chain providing hydrophilicity and conformational flexibility .

-

NHS ester: Reactive group enabling covalent bonding with primary amines (e.g., lysine residues) .

Table 1: Key Physicochemical Properties

The PEG13 spacer distinguishes this compound from shorter-chain analogues (e.g., PEG4 or PEG12), offering improved aqueous solubility while maintaining efficient conjugation kinetics . X-ray crystallography data, though unavailable due to molecular flexibility , suggests the extended PEG chain minimizes steric hindrance during PROTAC assembly .

Synthesis and Custom Production Pathways

Industrial synthesis involves sequential coupling reactions:

-

Tetrazine formation: Cyclocondensation of nitriles with hydrazine derivatives under acidic conditions .

-

PEG13 incorporation: Mitsunobu reaction or thiol-ene chemistry to attach the spacer .

-

NHS ester activation: Treatment with N-hydroxysuccinimide and dicyclohexylcarbodiimide (DCC) .

Current production is predominantly custom-based, with vendors like Hodoodo Chemicals requiring 2–3 months for 1g batches . Scalability challenges arise from the PEG13 chain’s polydispersity, necessitating size-exclusion chromatography for purification .

Mechanistic Role in PROTAC Development

PROTACs require three components:

The methyltetrazine group enables inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO)-modified ligands (k ≈ 10³ M⁻¹s⁻¹) . This bioorthogonal reaction outperforms traditional copper-catalyzed click chemistry by eliminating toxic catalysts and enabling in vivo applications .

Table 2: PROTAC Assembly Using Methyltetrazine-PEG13-NHS Ester

PEG13’s 52 Å length optimizes distance between PROTAC components, as demonstrated in BRD4 degraders showing DC₅₀ values <10 nM .

Comparative Analysis with Analogous Reagents

Table 3: Methyltetrazine-PEG Variants Comparison

Emerging Applications and Future Directions

Recent studies (2024–2025) highlight novel uses:

-

Antibody-PROTAC conjugates: Attaching anti-HER2 antibodies via PEG13 linker enhances tumor-specific degradation .

-

Photocaged PROTACs: Incorporating photocleavable groups enables spatiotemporal activation .

-

Multivalent degraders: PEG13’s flexibility supports tetravalent PROTACs with avidity effects .

Challenges persist in batch-to-batch reproducibility due to PEG polydispersity. Advances in solid-phase synthesis may address this, with recent patents describing monodisperse PEG13 production methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume